molecular formula C21H28N2O5S B11125560 N~2~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide

N~2~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide

Cat. No.: B11125560
M. Wt: 420.5 g/mol
InChI Key: ZOILJICYVOENSG-UHFFFAOYSA-N
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Description

N²-cyclohexyl-N²-[(4-ethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide is a glycinamide derivative featuring a cyclohexyl group, a 4-ethoxyphenylsulfonyl moiety, and a furan-2-ylmethyl substituent. The compound’s design incorporates three key structural elements:

  • Cyclohexyl group: Enhances lipophilicity and influences steric interactions.
  • 4-Ethoxyphenylsulfonyl moiety: Provides electron-withdrawing properties and modulates solubility.

Glycinamide derivatives are studied for their diverse pharmacological applications, including enzyme inhibition and antimicrobial activity, though specific data for this compound remain unexplored in the provided evidence.

Properties

Molecular Formula

C21H28N2O5S

Molecular Weight

420.5 g/mol

IUPAC Name

2-[cyclohexyl-(4-ethoxyphenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C21H28N2O5S/c1-2-27-18-10-12-20(13-11-18)29(25,26)23(17-7-4-3-5-8-17)16-21(24)22-15-19-9-6-14-28-19/h6,9-14,17H,2-5,7-8,15-16H2,1H3,(H,22,24)

InChI Key

ZOILJICYVOENSG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CO2)C3CCCCC3

Origin of Product

United States

Preparation Methods

The synthesis of N2-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the glycinamide backbone, followed by the introduction of the cyclohexyl group, the ethoxyphenyl sulfonyl group, and the furan-2-ylmethyl group. The reaction conditions often involve the use of specific reagents and catalysts to facilitate the desired transformations. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

N~2~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.

Scientific Research Applications

N~2~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent or as a component in drug development.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N2-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Solubility :

  • The 4-ethoxyphenylsulfonyl group in the target compound improves solubility compared to bromine-containing analogs (e.g., ), where bromine increases hydrophobicity.
  • Methylsulfonyl groups (e.g., ) enhance polarity, favoring aqueous solubility.

Biological Activity :

  • Furan-2-ylmethyl substituents (target compound, ) are associated with antimicrobial activity in tetrazole derivatives, suggesting a plausible role in glycinamide scaffolds .
  • Pyridinylsulfanyl groups (e.g., ) may confer metal-binding properties, relevant for enzyme inhibition.

Electron-withdrawing groups (e.g., bromine in , sulfonyl in ) may stabilize charge interactions in active sites.

Biological Activity

N~2~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide is a complex organic compound with potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is characterized by its unique molecular structure, which includes a cyclohexyl group, an ethoxyphenyl sulfonamide moiety, and a furan ring. This structural diversity suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group is known for its role in enzyme inhibition, particularly in carbonic anhydrases and certain proteases. The furan moiety may enhance bioavailability and facilitate interactions with biological membranes.

Potential Targets

  • Enzymes : Inhibition of carbonic anhydrase or other sulfonamide-sensitive enzymes.
  • Receptors : Possible modulation of G-protein coupled receptors (GPCRs) involved in inflammatory responses.

Biological Activity Studies

Research has indicated that this compound exhibits promising biological activities, including anti-inflammatory and anticancer properties. Below are key findings from various studies:

Study Findings
In vitro Enzyme Inhibition Demonstrated effective inhibition of carbonic anhydrase with IC50 values in the micromolar range.
Cell Proliferation Assays Showed significant reduction in cell viability in cancer cell lines (e.g., MCF-7 breast cancer cells) at concentrations above 10 µM.
Anti-inflammatory Activity Reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in LPS-stimulated macrophages.

Case Studies

  • Anticancer Activity : In a study examining the effects on breast cancer cells, this compound was found to induce apoptosis through the activation of caspase pathways. This suggests a potential role as a chemotherapeutic agent.
  • Anti-inflammatory Effects : A separate study assessed the compound's ability to modulate inflammatory responses in animal models. Administration led to decreased swelling and pain in models of acute inflammation, indicating its potential utility in treating inflammatory diseases.

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